2-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chlorophenyl and 4-fluorophenyl derivatives.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, using reagents like methanesulfonyl chloride in the presence of a base.
Chlorination: The chlorination of the compound is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 5-Bromo-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate
- 2-Chlorophenyl 5-Iodo-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate
- 2-Chlorophenyl 5-Chloro-2-[(4-Methylphenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate
Uniqueness
2-Chlorophenyl 5-Chloro-2-[(4-Fluorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups, along with the methanesulfonyl moiety, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H11Cl2FN2O4S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(2-chlorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11Cl2FN2O4S/c19-13-3-1-2-4-15(13)27-17(24)16-14(20)9-22-18(23-16)28(25,26)10-11-5-7-12(21)8-6-11/h1-9H,10H2 |
InChI Key |
BYARGWMYSSPWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.